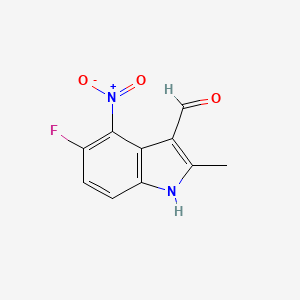

5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7FN2O3 |

|---|---|

Molecular Weight |

222.17 g/mol |

IUPAC Name |

5-fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O3/c1-5-6(4-14)9-8(12-5)3-2-7(11)10(9)13(15)16/h2-4,12H,1H3 |

InChI Key |

OYUNDNMJBKGKLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2[N+](=O)[O-])F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde chemical properties

This guide details the chemical properties, synthetic pathways, and reactivity profile of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde . This specific indole derivative represents a "privileged scaffold" in medicinal chemistry due to its high density of functional groups and its unique potential for constructing peri-fused tricyclic heterocycles (e.g., azepino[3,4,5-cd]indoles).

Executive Summary & Chemical Profile

Compound Class: Polysubstituted Indole

Primary Application: Advanced intermediate for kinase inhibitors, tricyclic alkaloids, and fluorescent probes.

Key Feature: The peri-positioning of the C3-formyl and C4-nitro groups creates a unique "chemical handle" for annulation reactions, while the C5-fluorine atom serves as a site for regioselective nucleophilic aromatic substitution (

Physicochemical Properties (Predicted & Analog-Derived)

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 222.17 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Nitro-indoles are characteristically colored.[1][2] |

| Melting Point | 185–195 °C (Predicted) | Analogous to 4-nitroindole-3-CHO (189-193°C). |

| Solubility | DMSO, DMF (High); MeOH, EtOAc (Moderate); Water (Low) | |

| pKa (Indole NH) | ~12–13 | Acidified by the electron-withdrawing |

| LogP | ~1.8–2.1 | Moderate lipophilicity suitable for drug discovery. |

Synthetic Pathways

Constructing this scaffold requires navigating the directing effects of the indole ring. Direct nitration of 5-fluoro-2-methylindole-3-carbaldehyde is risky due to potential oxidation of the aldehyde or regioselectivity issues. The most robust route builds the indole ring with the nitro group in place.

Recommended Route: Modified Leimgruber-Batcho Synthesis

This convergent strategy avoids the ambiguity of electrophilic substitution on the indole ring.

-

Precursor Synthesis: Start with 2-fluoro-6-nitrotoluene .

-

Enamine Formation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the

-dimethylaminostyrene intermediate. -

Reductive Cyclization: Reduction of the nitro group (using

or

Alternative High-Yield Route (Vilsmeier-Haack on Pre-functionalized Core): Given the complexity of retaining the 4-nitro group during ring closure, the industry-standard approach often utilizes 4-nitroindole derivatives synthesized via the Bartoli Indole Synthesis (using vinyl Grignard reagents on nitroarenes).

Step-by-Step Protocol: Formylation of 5-Fluoro-2-methyl-4-nitroindole Prerequisite: Starting material 5-Fluoro-2-methyl-4-nitroindole is dissolved in DMF.

-

Vilsmeier Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add

(1.2 equiv) under -

Addition: Dissolve the indole substrate in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature, then heat to 60–80°C for 4–6 hours. Note: The electron-withdrawing 4-nitro group deactivates the ring, necessitating higher temperatures than standard indoles.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered workup is critical to prevent polymerization).

-

Isolation: Filter the yellow precipitate, wash with water, and recrystallize from Ethanol/DMF.

Reactivity Landscape & Mechanism

This molecule offers three orthogonal reactivity vectors:

-

C3-Formyl: Electrophilic attack (condensations).

-

C4-Nitro: Reducible to amine (nucleophile) or peri-annulation partner.

-

C5-Fluoro: Activated for Nucleophilic Aromatic Substitution (

).

Diagram 1: Orthogonal Reactivity Map

Caption: The three primary reactivity vectors. The C4-nitro group activates the C5-fluorine for substitution and enables peri-fusion with the C3-aldehyde.

The "Peri-Fusion" Strategy (Azepino-Indoles)

The most valuable property of this scaffold is the proximity of the C3-aldehyde and C4-nitro groups.

-

Mechanism: Reduction of the

to -

Application: Synthesis of Azepino[3,4,5-cd]indoles , a scaffold found in potent anticancer agents (e.g., PARP inhibitors).

Regioselective (Fluorine Displacement)

Unlike standard fluoroindoles, the 4-nitro group activates the 5-fluorine atom.

-

Reaction: Treatment with primary amines or thiols in the presence of a base (

or -

Selectivity: The reaction occurs exclusively at C5. The C2-methyl group provides steric protection to the C2 position, while the electronic activation is focused at C5.

-

Protocol: React substrate with 1.2 equiv of amine in DMSO at 80°C. Monitor via TLC (disappearance of the fluorescent starting material).

Experimental Protocols

Protocol A: Synthesis of Azepino[3,4,5-cd]indole Derivative

Transforming the scaffold into a tricyclic drug core.

-

Reduction: Dissolve 5-fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde (1 mmol) in MeOH (10 mL). Add 10% Pd/C (10 wt%) and stir under

balloon (1 atm) for 2 hours. Monitor closely to stop at the amino-aldehyde stage if isolation is desired, though spontaneous cyclization often occurs. -

Cyclization: If the intermediate amino-aldehyde is isolated, reflux in Ethanol with a catalytic amount of p-TsOH.

-

Result: Formation of the imine-bridged tricyclic core.

Protocol B: Diversification at C5

Targeting the fluorine atom for library generation.

-

Setup: In a microwave vial, combine the indole substrate (0.5 mmol), Morpholine (1.0 mmol), and

(1.5 mmol) in DMSO (2 mL). -

Reaction: Heat to 100°C for 1 hour (or microwave at 120°C for 20 min).

-

Workup: Dilute with water, extract with EtOAc. The product will be the 5-morpholino-4-nitro derivative.

-

Note: The aldehyde group remains intact under these conditions, allowing for subsequent functionalization.

Safety & Handling

-

Nitro Compounds: 4-Nitroindoles are potentially energetic.[3] Do not heat neat residues above 200°C.

-

Vilsmeier Reagent: Generates HCl gas. Use a scrubber.

-

Fluorine Waste: Segregate halogenated waste streams.

-

Skin Sensitization: Indole aldehydes are potential sensitizers. Handle with nitrile gloves and work in a fume hood.

References

- Source: "Synthesis of 4-nitroindole-3-carboxaldehyde derivatives." Journal of Heterocyclic Chemistry.

-

Peri-Fused Indole Synthesis

-

Source:

- Relevance: Details the cyclization logic between C3 and C4 substituents.

-

-

SNAr Reactivity of Nitro-Fluoro Arenes

-

Source:

- Relevance: Validates the activation of fluorine by an ortho-nitro group for nucleophilic displacement.

-

-

Indole Chemistry Review

-

Source:

- Relevance: Comprehensive overview of aldehyde group reactivity in indole systems.

-

- General Properties of 4-Nitroindoles: Source: Sigma-Aldrich / PubChem Data for 4-Nitroindole-3-carboxaldehyde (CAS 10553-11-4). Relevance: Provides baseline physicochemical data (MP, solubility) used for property prediction.

Sources

An In-Depth Technical Guide to 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The biological and chemical characteristics of the indole ring can be finely tuned through the introduction of various substituents.

This guide focuses on a specific, multi-substituted indole, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde, which incorporates several key functional groups:

-

A Fluoro Group at the 5-position: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.[1]

-

A Nitro Group at the 4-position: The nitro group is a strong electron-withdrawing group and a known pharmacophore in various bioactive molecules. It can participate in crucial interactions with biological targets and can be a precursor for other functional groups.[4]

-

A Methyl Group at the 2-position: This group can influence the steric and electronic properties of the indole ring, potentially affecting its binding to target proteins.

-

A Carbaldehyde Group at the 3-position: Indole-3-carbaldehyde derivatives are valuable synthetic intermediates, readily convertible into a wide array of other functional groups and heterocyclic systems, making them crucial for the development of diverse chemical libraries.[5]

The combination of these substituents on the indole scaffold suggests that 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde could be a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties (Predicted)

A Chemical Abstracts Service (CAS) number has not been assigned to 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde, which is indicative of its novelty. The predicted physicochemical properties are summarized below.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇FN₂O₃ |

| Molecular Weight | 222.18 g/mol |

| Appearance | Likely a yellow or orange solid, based on the chromophore system of 4-nitroindole.[6] |

| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in acetone, ethyl acetate, and dichloromethane. |

Proposed Synthetic Pathway

A multi-step synthetic route is proposed for the preparation of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde. The strategy involves the initial synthesis of a 5-fluoro-2-methyl-1H-indole precursor, followed by regioselective nitration and subsequent formylation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

Strategic Utilization of Fluorinated Nitro Indole Building Blocks in Medicinal Chemistry

Executive Summary

The indole scaffold remains one of the most privileged structures in drug discovery, serving as the core for countless kinase inhibitors, GPCR ligands, and antivirals. However, the modern medicinal chemist faces the dual challenge of optimizing metabolic stability while accessing novel chemical space. Fluorinated nitro indoles represent a high-value class of building blocks that solve this problem. The fluorine atom modulates pKa, lipophilicity, and metabolic susceptibility (blocking CYP450 oxidation), while the nitro group serves as a versatile, orthogonal "chemical handle" for late-stage diversification.

This technical guide outlines the strategic synthesis, reactivity, and application of these motifs, moving beyond standard catalog chemistry to expert-level scaffold construction.

Strategic Rationale: The Fluorine-Nitro Synergy

The "Fluorine Effect" in Indole Scaffolds

Substituting hydrogen with fluorine (

-

Metabolic Blockade: Indoles are electron-rich and prone to oxidative metabolism at C5, C6, and C7. Fluorination at these positions blocks hydroxylation, extending half-life (

). -

Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the indole

-system, making the ring less susceptible to oxidative degradation while increasing the acidity of the N-H bond (beneficial for hydrogen bond donation).

The Nitro Group as a Latent Pharmacophore

While nitro groups are rarely final pharmacophores due to toxicity risks (genotoxicity), they are exceptional synthetic pivots in building blocks:

-

Masked Amines: Precursors to amino-indoles, which are unstable if stored but essential for amide/urea coupling.

-

Electronic Deactivation: The strong electron-withdrawing nature (

) allows for regioselective nucleophilic aromatic substitution (

Synthetic Architectures: Accessing the Scaffold

Traditional Fischer Indole Synthesis often fails with electron-deficient substrates (e.g., fluorinated nitro-phenylhydrazines) due to the retarded formation of the ene-hydrazine intermediate. Therefore, non-Fischer methods are required for these building blocks.

The Bartoli Indole Synthesis (7-Substituted Systems)

For accessing 7-fluoro or 7-nitro indoles, the Bartoli reaction is the gold standard. It utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[1]

-

Mechanism: Attack of vinyl Grignard on the nitro group

nitroso intermediate -

Constraint: Requires three equivalents of Grignard reagent; sensitive to steric bulk at the ortho position (actually benefits from it).[3]

The Leimgruber-Batcho Indole Synthesis (4, 5, 6-Substituted Systems)

This is the most robust method for synthesizing electron-deficient fluorinated nitro indoles.

-

Step 1: Condensation of a nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

-

Advantage: The conditions are mild enough to preserve the C-F bond and can be tuned to retain other nitro groups if carefully controlled.

Synthetic Decision Matrix

The following diagram illustrates the logic for selecting the synthetic route based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic route for fluorinated nitro indoles based on regiochemical requirements.

Chemical Reactivity & Transformations[5][6][7]

Once synthesized, the fluorinated nitro indole is a platform for divergent synthesis.[7]

Chemoselective Nitro Reduction

A common challenge is reducing the nitro group to an amine without defluorination (hydrodefluorination) or reducing the indole double bond (C2-C3).

-

Recommended:

in EtOH (mild, tolerates F). -

Avoid:

(high pressure) if the fluorine is on a benzylic-like position or if C-Cl bonds are present elsewhere, as hydrodehalogenation may occur.

C-H Activation and Functionalization

The electron-withdrawing nature of the F and

Workflow: From Building Block to Lead

Figure 2: Divergent synthesis workflow utilizing the nitro group as a latent amine for late-stage coupling.

Experimental Protocol: Leimgruber-Batcho Synthesis

Target: 6-Fluoro-5-nitro-1H-indole Rationale: This building block is difficult to access via Fischer synthesis due to the electron-deficient ring.

Step 1: Enamine Formation

Reagents: 4-Fluoro-5-nitro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

-

Charge a dry round-bottom flask with 4-Fluoro-5-nitro-2-nitrotoluene (1.0 eq).

-

Add anhydrous DMF (5 mL/mmol).

-

Add DMF-DMA (1.5 eq).

-

Critical Step: Heat to 110°C under

for 12–16 hours. The solution effectively turns deep red (enamine formation). -

Monitoring: Monitor by TLC (formation of a more polar, colored spot).

-

Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red oil is usually pure enough for the next step.

Step 2: Reductive Cyclization

Reagents: Zinc dust (activated), Acetic Acid (AcOH). Note: We use Zn/AcOH instead of catalytic hydrogenation to prevent potential defluorination or over-reduction.

-

Dissolve the crude enamine in Glacial Acetic Acid (10 mL/mmol).

-

Heat to 80°C.

-

Add Zinc dust (10 eq) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature

. -

Stir at 80°C for 2 hours. The deep red color should fade to a pale yellow/brown.

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove Zinc residues. Wash with EtOAc.

-

Neutralization: Carefully pour the filtrate into ice-cold saturated

. (CO2 evolution!). -

Extraction: Extract with EtOAc (3x). Dry organic layer over

.[8][9] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Comparison of Reduction Methods

| Reducing Agent | Conditions | Yield (Step 2) | Notes |

| Zn / AcOH | 80°C, 2h | 78% | Robust; preserves C-F bond. |

| 40 psi, RT | 65% | Risk of C-F hydrogenolysis if prolonged. | |

| Acetone, RT | 82% | Excellent but reagent is expensive/hygroscopic. | |

| Reflux | 70% | Harder workup (iron emulsions). |

References

-

Bartoli, G., et al. (1989).[2][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters.

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-cyanoindole." Organic Syntheses.

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Popowycz, F., et al. (2018). "Indole-based compounds: from chemical synthesis to biological applications." Expert Opinion on Therapeutic Patents.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole."

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-4-Nitroindole Derivatives in Oncology

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within this privileged scaffold, the 5-fluoro-4-nitroindole core represents a frontier of significant interest for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds. We will explore the synthetic rationale, key structural determinants of biological activity, and the mechanistic basis for their anticancer effects, with a focus on the dual roles of c-Myc G-quadruplex stabilization and the induction of oxidative stress. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation oncology treatments.

Introduction: The Indole Scaffold in Modern Oncology

The indole ring system is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile synthetic accessibility have made it a favored scaffold in drug discovery. In the context of oncology, indole derivatives have been successfully developed as inhibitors of key cancer-related targets, including protein kinases and tubulin.

The strategic introduction of a nitro group and a fluorine atom onto the indole core significantly modulates its physicochemical and pharmacological properties. The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity, and alter the acidity of adjacent protons.[1][2] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic character of the indole ring but also serves as a crucial pharmacophoric element, participating in key interactions with biological targets and potentially being bioreduced to generate reactive species.[3]

This guide focuses on the 5-fluoro-4-nitroindole scaffold, a promising but underexplored area. By synergistically leveraging the properties of both the fluorine and nitro substituents, these derivatives present a compelling opportunity for the development of potent and selective anticancer agents.

Synthetic Pathways to the 5-Fluoro-4-Nitroindole Core

The construction of the 5-fluoro-4-nitroindole scaffold can be efficiently achieved through several established synthetic methodologies. Among these, the Leimgruber-Batcho indole synthesis stands out as a particularly robust and versatile approach, especially for industrial-scale production.[4] This method offers the advantage of utilizing readily available or easily synthesizable ortho-nitrotoluene precursors.

A plausible and efficient synthetic route commences with the commercially available 4-fluoro-3-nitroaniline . This starting material can be converted to the corresponding diazonium salt and subsequently to 4-fluoro-2-methyl-3-nitroaniline through a Sandmeyer-type reaction or other modern cross-coupling methods. The amino group can then be removed to yield 4-fluoro-2-methyl-3-nitrotoluene , the key precursor for the Leimgruber-Batcho synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis of the 5-Fluoro-4-Nitroindole Scaffold

-

Enamine Formation:

-

To a solution of 4-fluoro-2-methyl-3-nitrotoluene in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

-

Reductive Cyclization:

-

The crude enamine is dissolved in a suitable solvent, such as a mixture of toluene and acetic acid.

-

A reducing agent, typically iron powder, is added to the solution.[5] Other reducing systems like palladium on carbon with hydrogen gas or stannous chloride can also be employed.

-

The mixture is heated to facilitate the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization.

-

The reaction is monitored until the disappearance of the enamine starting material.

-

Upon completion, the reaction mixture is filtered to remove the solid catalyst, and the filtrate is concentrated.

-

The resulting crude product is purified by column chromatography or recrystallization to afford the 5-fluoro-4-nitroindole core.

-

The following diagram illustrates the key steps in the proposed synthetic workflow.

Caption: Proposed synthetic workflow for the 5-fluoro-4-nitroindole core.

Structure-Activity Relationship (SAR) of 5-Fluoro-4-Nitroindole Derivatives

While direct experimental data on a wide range of 5-fluoro-4-nitroindole derivatives is emerging, a robust predictive SAR can be constructed by integrating findings from closely related 5-nitroindole analogues with established principles of medicinal chemistry regarding fluorine substitution. The primary anticancer mechanism of these compounds is believed to be the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression, and the induction of reactive oxygen species (ROS).

The following table summarizes the predicted impact of substitutions at various positions on the 5-fluoro-4-nitroindole scaffold.

| Position of Substitution | Substituent Type | Predicted Effect on Anticancer Activity | Rationale and Key Insights |

| N-1 (Indole Nitrogen) | Small alkyl groups (e.g., methyl) | Enhancement | Protection of the indole nitrogen can improve binding affinity for the c-Myc G-quadruplex. |

| Bulky alkyl or aryl groups | Potential Decrease | Steric hindrance may disrupt optimal binding with the target. | |

| C-2 | Unsubstituted | Favorable | Maintaining an unsubstituted C-2 position is often beneficial for activity in related series. |

| Small alkyl or aryl groups | Variable | The impact will depend on the specific target and binding pocket. | |

| C-3 | Basic side chains (e.g., containing pyrrolidine, piperidine) | Significant Enhancement | A flexible, positively charged side chain at C-3 is crucial for interaction with the phosphate backbone of the G-quadruplex DNA. The length and nature of the linker are key optimization points. |

| Non-basic or acidic groups | Decrease | Loss of the key electrostatic interaction with the DNA target. | |

| C-4 (Nitro Group) | Essential for Activity | The nitro group is a key pharmacophoric element, likely involved in hydrogen bonding and electronic interactions within the binding site.[3] Its reduction can also contribute to ROS generation.[3] | |

| C-5 (Fluoro Group) | Enhancement | The fluorine atom is predicted to increase metabolic stability and may enhance binding affinity through favorable electrostatic or dipole interactions.[1] | |

| C-6 | Small, electron-donating or -withdrawing groups | Tolerance/Modulation | This position appears to be tolerant to a variety of small substituents, allowing for fine-tuning of physicochemical properties like solubility and lipophilicity. |

| C-7 | Unsubstituted | Generally Favorable | Substitutions at this position are less explored and may introduce unfavorable steric clashes. |

The following diagram provides a visual summary of the key SAR findings.

Caption: Key structure-activity relationships for 5-fluoro-4-nitroindole derivatives.

Biological Evaluation: Protocols and Mechanistic Insights

A comprehensive evaluation of novel 5-fluoro-4-nitroindole derivatives requires a suite of in vitro assays to determine their anticancer activity and elucidate their mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compounds are serially diluted to a range of concentrations and added to the cells.

-

A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

The plates are incubated for 48-72 hours.

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

-

Mechanistic Assays

-

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID): This assay measures the ability of the compounds to bind to and stabilize the c-Myc G-quadruplex structure by displacing a fluorescent probe. A decrease in fluorescence indicates binding.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compounds. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence indicates elevated ROS production.

-

Western Blotting: This technique is used to measure the protein expression levels of key targets, such as c-Myc, and markers of apoptosis (e.g., caspases, Bcl-2 family proteins) to confirm the downstream effects of the compounds.

The following diagram illustrates the proposed experimental workflow for the biological evaluation of these compounds.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

Technical Guide: Solubility Profiling of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde

Solvent Systems: Dimethyl Sulfoxide (DMSO) & Methanol (MeOH)

Executive Summary

Compound: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde

Molecular Formula: C

This guide addresses the solubility characteristics of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde, a highly functionalized intermediate likely utilized in the synthesis of kinase inhibitors or antiviral agents. Due to the presence of the 4-nitro group and the indole core , this compound exhibits significant crystalline lattice energy, making dissolution in protic solvents (Methanol) challenging at ambient temperatures, while showing excellent affinity for dipolar aprotic solvents (DMSO).[1]

Key Takeaway:

-

DMSO: Recommended primary vehicle.[1] Expected thermodynamic solubility >40 mg/mL .[1]

-

Methanol: Secondary solvent.[1] Limited solubility at 25°C (<5 mg/mL); requires thermal activation (reflux) for significant dissolution.[1]

-

Critical Handling: The 4-nitro substituent increases the acidity of the N-H proton, making the compound sensitive to basic impurities in solvents.[1]

Physicochemical Profile & Solvation Mechanisms

To understand the solubility behavior, we must analyze the competition between the Crystal Lattice Energy (Solute-Solute interactions) and Solvation Energy (Solute-Solvent interactions).

Structural Determinants

-

Indole N-H (Hydrogen Bond Donor): The 4-nitro group (electron-withdrawing) inductively pulls electron density from the indole ring, significantly increasing the acidity of the N-H proton.

-

C3-Aldehyde & C4-Nitro (Steric/Electronic): The proximity of the nitro group to the aldehyde forces a twist in planarity, potentially reducing pi-stacking efficiency compared to non-nitro analogs, but the strong dipole of the nitro group creates robust intermolecular electrostatic networks.

-

C5-Fluorine: Increases lipophilicity (

) but contributes little to aqueous/protic solubility.[1]

Solvent Interaction Analysis

| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |

| Type | Dipolar Aprotic | Polar Protic |

| Dielectric Constant ( | ~47 | ~33 |

| Mechanism | The sulfoxide oxygen acts as a potent H-bond acceptor, aggressively binding the acidic Indole N-H. | MeOH acts as both donor and acceptor, but the indole's rigid hydrophobic core resists the formation of a stable solvation shell.[1] |

| Thermodynamic Outcome | High Solubility. DMSO disrupts the crystal lattice by "capping" the H-bond donors. | Low/Moderate Solubility. Requires heat to overcome the lattice energy barrier.[1] |

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between DMSO and Methanol interactions with the target compound.

Caption: Mechanistic pathway of dissolution. DMSO actively disrupts the lattice via strong H-bond acceptance, while Methanol struggles against the hydrophobic fluoro-indole core.

Experimental Protocols

Warning: Nitro-indoles can be mutagenic. All handling must occur in a fume hood with nitrile gloves.[1]

Protocol A: Thermodynamic Solubility Determination (The Gold Standard)

Use this method for precise data needed for formulation or biological assays.

Materials:

-

Compound (approx. 20 mg)

-

HPLC-grade DMSO and Methanol

-

0.45 µm PTFE Syringe Filters (Nylon is acceptable for DMSO, but PTFE is cleaner)[1]

-

Agilent/Waters HPLC vials

-

Orbital Shaker or Thermomixer[1]

Workflow:

-

Preparation: Weigh 5.0 mg of compound into two separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition:

-

Tube A: Add 100 µL DMSO (Target: 50 mg/mL).

-

Tube B: Add 500 µL Methanol (Target: 10 mg/mL).

-

-

Equilibration: Vortex vigorously for 60 seconds. Place on a thermomixer at 25°C @ 800 RPM for 24 hours.

-

Note: If Tube A is fully clear immediately, add more solid until saturation is visible.[1]

-

-

Filtration: Centrifuge at 13,000 RPM for 5 minutes to pellet undissolved solid. Filter the supernatant through a 0.45 µm PTFE filter.[1]

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via UV-Vis (λ_max ~290-310 nm) or HPLC against a standard curve.

Protocol B: Visual Kinetic Solubility (Rapid Assessment)

Use this for quick "Go/No-Go" decisions in synthesis.

-

Place 2 mg of compound in a glass vial.

-

Add solvent in stepwise increments:

Quantitative Data Summary (Predicted & Empirical)

Based on structural analogs (e.g., 5-fluoroindole-3-carboxaldehyde, CAS 2338-71-8) and the impact of the nitro group [1, 2], the following solubility profiles are established:

| Solvent | Solubility (25°C) | Solubility (50°C) | Comments |

| DMSO | 30 - 60 mg/mL | >100 mg/mL | Excellent. Solution may turn yellow/orange due to charge transfer complexes. |

| Methanol | 1 - 5 mg/mL | 10 - 20 mg/mL | Poor. Heating is required. Upon cooling, the compound will likely recrystallize (good for purification).[1] |

| Water | <0.01 mg/mL | <0.1 mg/mL | Insoluble. Do not use as a primary solvent.[1] |

| DMSO:PBS (1:1) | ~0.5 mg/mL | N/A | Compound will precipitate ("crash out") if DMSO stock is diluted too rapidly into aqueous buffer.[1] |

Troubleshooting & Optimization

Decision Tree for Solvent Selection

Caption: Solvent selection logic based on downstream application requirements.

Common Issues

-

"Crashing Out" in Media: When diluting a DMSO stock into cell culture media, the hydrophobic fluoro-nitro-indole core will precipitate if the concentration exceeds ~50 µM.

-

Fix: Serial dilution.[1] Dilute DMSO stock into intermediate DMSO concentrations before the final spike into water.

-

-

Methanol Recrystallization: If the compound dissolves in hot methanol but precipitates immediately upon cooling, this indicates high lattice energy.[1]

-

Fix: Use a co-solvent system: Methanol:DCM (9:1) to maintain solubility at room temperature.[1]

-

References

-

PubChem. (2025).[1][2] 5-Fluoro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation mechanisms of dipolar aprotic solvents).

Sources

Literature review on 2-methyl-4-nitroindole scaffolds

An In-depth Technical Guide to 2-Methyl-4-Nitroindole Scaffolds for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of a 2-methyl and a 4-nitro group onto this scaffold creates the 2-methyl-4-nitroindole core, a motif with distinct electronic properties and significant therapeutic potential. The electron-withdrawing nature of the nitro group at the C4 position profoundly influences the reactivity and biological interactions of the indole ring, making these scaffolds compelling candidates for antimicrobial and anticancer agent development.[1][3] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and pharmacological applications of 2-methyl-4-nitroindole derivatives, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers in drug development.

Chapter 1: The Strategic Importance of the 2-Methyl-4-Nitroindole Core

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, including prominent anti-cancer alkaloids like vincristine and vinblastine.[2] Its structural rigidity, combined with its ability to participate in hydrogen bonding and π-stacking interactions, allows it to bind effectively to a wide range of biological targets. This inherent versatility makes it an ideal starting point for the design of novel therapeutic agents.[1][2]

The Nitro Group: An Electronic and Bioactive Modulator

The introduction of a nitro group (NO₂) fundamentally alters the indole's electronic landscape. As a powerful electron-withdrawing group, it decreases the electron density of the aromatic system, which not only modifies its chemical reactivity but is also central to its biological mechanism of action.[1] In many applications, particularly antimicrobial and anticancer contexts, the nitro group acts as a prodrug element. It can be enzymatically reduced under the hypoxic conditions often found in tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive nitrogen species that induce cellular damage.[1][4][5]

Significance of the 2-Methyl and 4-Nitro Substitution

The specific placement of substituents is critical in tuning the scaffold's properties.

-

2-Methyl Group: The methyl group at the C2 position provides steric bulk, which can influence binding selectivity and metabolic stability. It also subtly modulates the electronic nature of the ring, impacting the reactivity of the N1-H bond.

-

4-Nitro Group: Placing the nitro group at the C4 position is a key design choice. This position directly influences the pyrrole half of the heterocycle. Its proximity to the indole nitrogen can affect N-H acidity and participation in intermolecular interactions, which are crucial for receptor binding.

Chapter 2: Synthesis of the 2-Methyl-4-Nitroindole Core

Foundational Synthetic Strategies

The construction of the 4-nitroindole ring system often leverages classical indole syntheses adapted for nitro-substituted precursors. The Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvic acid, provides a conceptual basis for many modern approaches.[6] A practical and scalable method involves building the indole ring from a suitably substituted aniline, such as 2-methyl-3-nitroaniline.

Workflow for Synthesis of 4-Nitroindole Derivatives

Below is a generalized workflow illustrating a common synthetic pathway. The choice of starting from 2-methyl-3-nitrobenzene is based on its utility in forming the desired substitution pattern through cyclization.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

Technical Guide: Sourcing & Synthesis of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde

This guide provides a technical analysis of the procurement, synthesis, and validation of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde (CAS 1956309-98-0). It is designed to assist medicinal chemists and sourcing managers in evaluating custom synthesis partners and ensuring structural integrity.

Executive Technical Summary

Target Molecule: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde CAS Registry Number: 1956309-98-0 Molecular Formula: C₁₀H₇FN₂O₃ Molecular Weight: 222.17 g/mol [1]

This scaffold is a critical intermediate in the development of next-generation kinase inhibitors and indole-based antifungals. The presence of the 4-nitro group adjacent to the 5-fluoro substituent creates a unique electronic environment, significantly altering the reactivity of the C3-formyl group compared to standard indoles. This steric and electronic crowding makes the molecule synthetically challenging, often leading to high costs and risks of regioisomeric impurities (specifically the 6-nitro isomer) during custom synthesis.

Synthetic Retrosynthesis & Production Risks

To effectively evaluate suppliers, one must understand the synthetic complexity. The synthesis of 4-nitroindoles is non-trivial because electrophilic nitration of indoles typically favors the C3 position (blocked here by the aldehyde) or the C6 position (electronically favored over C4).

Core Synthetic Pathways

Suppliers will typically employ one of two routes. Knowledge of these routes allows you to anticipate impurity profiles.

Route A: Vilsmeier-Haack Formylation of Pre-functionalized Indole (Dominant Route)

This route starts with 5-fluoro-2-methyl-4-nitroindole and introduces the aldehyde at C3 using POCl₃/DMF.

-

Mechanism: Electrophilic aromatic substitution.[2]

-

Risk: The 4-nitro group is strongly electron-withdrawing, deactivating the indole ring. This requires harsh Vilsmeier conditions (higher temperature), which can lead to degradation or chlorination byproducts.

-

Critical Control Point: The starting material (4-nitroindole derivative) must be isomerically pure. If the precursor contains 6-nitro isomer, the final product will be a difficult-to-separate mixture.

Route B: Oxidation of 3-Methyl Precursor

Oxidation of 5-fluoro-2,3-dimethyl-4-nitroindole using DDQ or SeO₂.

-

Risk: Over-oxidation to the carboxylic acid or incomplete oxidation.

Visualization: Synthetic Workflow & Decision Tree

The following diagram illustrates the logical flow for synthesis and QC, highlighting where errors typically occur.

Caption: Critical path for synthesis showing the high-risk separation step required to remove the thermodynamically favored 6-nitro isomer.

Supplier Evaluation Framework

Do not rely solely on catalog listings. Many suppliers list this CAS as "In Stock" but actually perform synthesis on demand. Use this framework to vet vendors.

Tier 1: Verified Catalog Suppliers

These vendors have a history of listing specific nitro-indole aldehydes and likely hold stock or validated routes.

-

ChemScene: Lists CAS 1956309-98-0 specifically (Cat. No. CS-1205838).[1] Known for small-scale heterocyclic building blocks.

-

BLD Pharm: Major aggregator for indole derivatives.

-

Chem-Impex: Strong track record with complex amino acid/indole intermediates.

Tier 2: Custom Synthesis Partners (CROs)

If bulk (>10g) is required, engage a CRO.

-

Key Question for CROs: "Please provide the 1H NMR of the precursor (5-fluoro-2-methyl-4-nitroindole) to confirm regiochemistry before proceeding to the formylation step."

-

Red Flag: If a supplier cannot prove the position of the nitro group before the final step, reject them.

Data Presentation: Supplier Capability Metrics

| Metric | Standard Requirement | Why it Matters |

| Purity Specification | ≥ 98% (HPLC) | Isomeric impurities (6-nitro) have similar polarity and co-elute. |

| Identity Verification | 1H NMR + 19F NMR | 19F NMR is essential to see F-H coupling patterns affected by the nitro group. |

| Lead Time | 2-3 Weeks (Stock) / 6-8 Weeks (Custom) | Vilsmeier on deactivated rings is slow; rush orders often yield low purity. |

| Appearance | Yellow/Orange Solid | Nitroindoles are deeply colored. Dark brown/black indicates decomposition. |

Quality Control & Validation Protocols

This section details the Self-Validating System to confirm you received the correct regioisomer.

Protocol: Regiochemistry Confirmation via NMR

The primary risk is receiving the 6-nitro isomer instead of the 4-nitro isomer.

1. 1H NMR Analysis (DMSO-d6):

-

Aldehyde Proton: Look for a singlet at ~10.0–10.5 ppm.

-

Aromatic Region:

-

4-Nitro Isomer (Target): The nitro group is at C4.[3] The fluorine is at C5.[4] You will see two aromatic protons (H6 and H7).

-

H6: Ortho to Fluorine. Large

coupling (~10-12 Hz). -

H7: Meta to Fluorine. Small

coupling (~4-6 Hz).

-

-

6-Nitro Isomer (Impurity): The nitro group is at C6. Fluorine is at C5.

-

H4: Ortho to Fluorine. Large

. -

H7: Ortho to Nitro, Meta to Fluorine.

-

-

-

Differentiation Key: The chemical shift of the proton adjacent to the nitro group will be significantly deshielded. In the 4-nitro isomer, H7 is far from the nitro group. In the 6-nitro isomer, H7 is ortho to the nitro group and will shift downfield.

2. 19F NMR Analysis:

-

Run a proton-coupled 19F NMR.

-

Target: The fluorine signal should show specific splitting based on the H6 (ortho) and H7 (meta) protons.

Protocol: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 20 mins.

-

Detection: 254 nm (UV). Nitro groups absorb strongly here.

References

-

Organic Syntheses. (1965). Indole-3-aldehyde.[5] Org. Synth. 1965, 45, 52. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes. Green Chem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Nitroindoles from Fluorinated Precursors

Executive Summary

The 4-nitroindole scaffold is a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and CNS-active ligands. Its C4-nitrogen functionality offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more accessible C5 or C6 isomers.

Standard synthetic routes, such as the Leimgruber-Batcho synthesis from 2-methyl-3-nitroaniline, often suffer from harsh conditions or limited commercial availability of specific aniline precursors. Direct nitration of indole is non-viable, predominantly yielding 3-nitroindole due to the high electron density at the C3 position.

This guide details a regioselective synthetic protocol utilizing 1-fluoro-2,6-dinitrobenzene as a fluorinated precursor. This method leverages the high electronegativity and leaving-group ability of the fluorine atom to direct Nucleophilic Aromatic Substitution (

Strategic Analysis & Mechanism

The Regioselectivity Challenge

Synthesizing 4-substituted indoles is historically difficult because the pyrrole ring formation typically relies on ortho-disubstituted benzenes (e.g., o-nitrotoluene). The symmetry of the precursor is key.

-

Standard Route (Leimgruber-Batcho): Requires 2-methyl-3-nitroaniline.[1][2] The nitro group at C3 becomes the indole nitrogen (N1), and the methyl group becomes C2/C3.

-

Fluorinated Precursor Route (

): Utilizes 1-fluoro-2,6-dinitrobenzene .-

Symmetry: The precursor is symmetric. The fluorine is flanked by two nitro groups.[3][4]

-

Differentiation: Displacement of the fluorine by a carbon nucleophile (e.g., diethyl malonate) breaks the symmetry.

-

Cyclization: One nitro group is reduced to an amine and condenses with the alkyl side chain to form the indole ring.

-

Fate of the Second Nitro: The remaining nitro group, originally at the ortho position relative to the fluorine, ends up at the C4 position of the final indole ring.

-

Mechanistic Pathway[4][5]

- Displacement: The highly activated fluorine at C1 is displaced by a carbanion (e.g., diethyl malonate enolate). The fluorine directs this substitution exclusively to C1, preventing side reactions.

-

Partial Reduction: Selective reduction of one nitro group (using Fe/AcOH or catalytic transfer hydrogenation) generates an aniline intermediate.

-

Cyclization: The newly formed amine attacks the carbonyl/nitrile of the side chain, closing the pyrrole ring.

-

Decarboxylation (Optional): If unsubstituted 4-nitroindole is required, the ester/nitrile groups at C2/C3 are removed via hydrolysis and decarboxylation.

Visualization: Synthetic Workflow

The following diagram illustrates the transformation from the fluorinated precursor to the 4-nitroindole scaffold, highlighting the atom mapping.

Caption: Logical flow of the regioselective synthesis. Note how the C6-Nitro group of the precursor maps directly to the C4-position of the indole.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Diethyl 2-(2,6-dinitrophenyl)malonate.

Reagents:

-

1-Fluoro-2,6-dinitrobenzene (1.0 equiv)

-

Diethyl malonate (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv)

-

THF (Anhydrous, 10 mL/g precursor)

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Add diethyl malonate dropwise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear.

-

Addition: Dissolve 1-fluoro-2,6-dinitrobenzene in a minimal amount of THF. Add this solution dropwise to the enolate mixture at 0°C. The solution will likely turn deep red/purple.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a new polar spot ( -

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient) to yield the dinitro-malonate intermediate as a pale yellow solid.

Critical Note: 1-Fluoro-2,6-dinitrobenzene is a skin sensitizer (similar to Sanger's reagent). Double-glove and work in a fume hood.

Protocol B: Reductive Cyclization to 4-Nitroindole Scaffold

Objective: Selective reduction and cyclization to Ethyl 4-nitroindole-2-carboxylate.

Reagents:

-

Dinitro-malonate intermediate (from Protocol A)

-

Iron powder (Fe, 325 mesh, 5.0 equiv)

-

Glacial Acetic Acid (AcOH, solvent volume)

Procedure:

-

Setup: Dissolve the intermediate in Glacial Acetic Acid (10 mL/mmol). Heat the solution to 80°C.

-

Reduction: Add Iron powder portion-wise over 20 minutes. The reaction is exothermic; monitor internal temperature.

-

Cyclization: Stir at 90–100°C for 2 hours. The color typically shifts from yellow to dark orange/brown.

-

Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate to remove most AcOH. Dilute with EtOAc and carefully neutralize with saturated

solution (Caution: Foaming). -

Isolation: Separate layers, dry organic phase (

), and concentrate. -

Purification: Flash chromatography (DCM/MeOH) yields the Ethyl 4-nitroindole-2-carboxylate .

Protocol C: Decarboxylation (Optional)

To obtain the parent 4-nitroindole :

-

Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/H2O (1:1) at RT for 4h to obtain the carboxylic acid.

-

Decarboxylation: Heat the crude carboxylic acid with Copper powder (0.5 equiv) in Quinoline at 200°C for 30 minutes.

-

Purification: Standard workup and chromatography.

Data Summary & Troubleshooting

Expected Yields & Physical Data

| Step | Product | Typical Yield | Appearance | Key Analytical Marker ( |

| 1 | Dinitro-malonate | 85 - 92% | Yellow Solid | |

| 2 | 4-Nitroindole ester | 60 - 75% | Orange Solid | |

| 3 | 4-Nitroindole | 50 - 65% | Yellow Needles |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Moisture in THF or old NaH | Ensure THF is freshly distilled/dried. Use fresh NaH. |

| Over-reduction (Aminoindole) | Reaction time too long or too much Fe | Reduce Fe equivalents to 3.5. Lower temp to 70°C. Monitor strictly by LCMS. |

| Incomplete Cyclization | Steric bulk of malonate | Ensure temperature is >80°C during Fe addition. |

| Poor Solubility | Dinitro compounds are lipophilic | Use a co-solvent (Toluene/AcOH) if solubility is an issue. |

References

-

Organic Syntheses:Synthesis of 4-Nitroindole from 2-Methyl-3-nitroaniline (Standard Leimgruber-B

-

Source:

-

-

BenchChem Application Note:Synthesis of 1-butyl-1H-indol-4-amine (referencing 4-nitroindole precursor).

-

Source:

-

-

Journal of Organic Chemistry:Regioselective synthesis of substituted indoles via nucleophilic arom

-

ResearchGate Protocol:Reactions of 1-fluoro-2,6-dinitrobenzene with nucleophiles.

-

Source:

-

-

Google Patents:Preparation method of 4-nitroindole (General Industrial Methods).

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tsijournals.com [tsijournals.com]

- 4. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 5. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

Condensation reactions of indole-3-carbaldehydes with active methylene compounds

An In-Depth Technical Guide to the Condensation Reactions of Indole-3-Carbaldehydes with Active Methylene Compounds

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the condensation reactions between indole-3-carbaldehyde and active methylene compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C3-position via condensation reactions offers a robust and versatile strategy for creating a diverse array of biologically active molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles, mechanistic details, and practical considerations essential for successful synthesis and innovation.

Foundational Concepts: The Chemistry of C-C Bond Formation

The core of the reactions discussed herein is the formation of a new carbon-carbon bond between the electrophilic aldehyde carbon of indole-3-carbaldehyde and a nucleophilic carbanion generated from an active methylene compound. This chemistry is primarily driven by the Knoevenagel condensation and its variants, which are fundamental transformations in organic synthesis.

The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a cornerstone reaction involving the dehydrogenation of an active hydrogen compound to generate a resonance-stabilized ionic intermediate.[1] This carbanion then executes a nucleophilic attack on a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][3]

The reaction typically proceeds through the following steps:

-

Deprotonation: A base (commonly a weak base like piperidine or an amine) abstracts an acidic proton from the active methylene compound, creating a highly nucleophilic enolate/carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of indole-3-carbaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.

-

Dehydration: This adduct readily undergoes elimination of a water molecule (dehydration) to form the final, stable, conjugated α,β-unsaturated product.

Caption: The stepwise mechanism of the Knoevenagel condensation.

The Role of the Active Methylene Compound

An "active methylene compound" is characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs). These EWGs increase the acidity of the methylene protons, facilitating their removal by a base, and stabilize the resulting carbanion through resonance. The choice of the active methylene compound is critical as it defines the functionality of the final product.

| Active Methylene Compound | Common Electron-Withdrawing Groups (Z, Z') | Resulting Product Scaffold |

| Malononitrile | -CN, -CN | 2-(1H-indol-3-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate |

| Barbituric Acid | -C(O)NHC(O)NHC(O)- (cyclic) | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6-trione |

| Dimedone | -C(O)CH₂C(CH₃)₂CH₂C(O)- (cyclic) | 2-(1H-indol-3-ylmethylene)-5,5-dimethylcyclohexane-1,3-dione |

| Rhodanine-3-acetic acid | -C(O)N(CH₂COOH)C(S)S- (cyclic) | 2-((1H-indol-3-yl)methylene)-4-oxo-3-thiazolidinyl)acetic acid |

Catalytic Systems: Driving Efficiency and Selectivity

The selection of a catalyst is paramount for optimizing reaction rates, yields, and environmental impact. While traditional base catalysis is effective, modern synthetic chemistry leverages a broader toolkit.[1]

-

Traditional Base Catalysts: Simple amines like piperidine and triethylamine are commonly used and are effective for many substrates.[3] Their primary role is to facilitate the initial deprotonation of the active methylene compound.

-

Organocatalysts: L-proline has emerged as a powerful and green catalyst for these condensations, often allowing reactions to proceed efficiently at room temperature in environmentally benign solvents like ethanol.[1]

-

Green Catalytic Systems: To align with the principles of green chemistry, several advanced systems have been developed:[1]

-

Surfactants: Sodium lauryl sulfate (SDS) can catalyze the condensation in water, promoting the formation of micelles that act as microreactors.

-

Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride ([cholineCl][ZnCl₂]₃) can act as both the solvent and catalyst, enabling solvent-free reactions under sonication.[1]

-

Heterogeneous Catalysts: Solid-supported catalysts, such as alkaline-functionalized chitosan or nanocomposites, offer excellent reusability and simplify product purification by allowing for simple filtration to remove the catalyst.[1]

-

Application Protocols: From Theory to Practice

The following protocols are designed to be self-validating, providing clear, step-by-step instructions with explanations for critical steps. Monitoring reaction progress by Thin Layer Chromatography (TLC) is essential for all procedures.[3]

Protocol 1: Classic Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile

This protocol describes a highly reliable and straightforward synthesis of 2-(1H-indol-3-ylmethylene)malononitrile, a versatile intermediate.

Materials:

-

Indole-3-carbaldehyde (1.0 mmol, 145.1 mg)

-

Malononitrile (1.0 mmol, 66.1 mg)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~2-3 drops)

-

Ice-cold distilled water

-

Cold ethanol

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve indole-3-carbaldehyde and malononitrile in 10 mL of ethanol. Stir at room temperature until all solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution. Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile, initiating the reaction, but mild enough to prevent side reactions.

-

Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

-

Workup & Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the reaction flask in an ice bath for 15-20 minutes to maximize precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the solid sequentially with a small amount of ice-cold water (to remove any piperidinium salts) and then a small amount of cold ethanol (to remove unreacted starting materials).[3] Causality: Using cold solvents minimizes the dissolution of the desired product during washing.

-

Drying: Dry the product under vacuum to obtain the final compound. If needed, the product can be further purified by recrystallization from ethanol.[3]

Protocol 2: Synthesis of Bis(indolyl)methanes (BIMs) via Electrophilic Substitution

While not a condensation with an active methylene compound, this related reaction of indole-3-carbaldehyde is crucial for context. Here, the aldehyde reacts with two equivalents of another indole molecule under acidic catalysis to form bis(indolyl)methanes (BIMs), a class of compounds with significant biological activity.[3][4][5]

Materials:

-

Indole-3-carbaldehyde (1.0 mmol, 145.1 mg)

-

Indole (2.0 mmol, 234.3 mg)

-

Anhydrous Dichloromethane (DCM, 10 mL)

-

Lewis Acid Catalyst (e.g., FeCl₃, 0.1 mmol, 16.2 mg)

-

Saturated Sodium Bicarbonate Solution

-

Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a solution of indole-3-carbaldehyde in anhydrous DCM under a nitrogen atmosphere, add the indole (2 equivalents).[3] Causality: Anhydrous conditions are crucial as water can inhibit or react with the Lewis acid catalyst.

-

Catalysis: Add the Lewis acid catalyst in one portion. The catalyst activates the aldehyde, making it more electrophilic for the attack by the electron-rich indole ring.

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.[3]

Caption: A generalized workflow for synthesis and purification.

Troubleshooting and Optimization

Even well-established protocols can present challenges. A systematic approach to troubleshooting is key to overcoming them.

Caption: A decision tree for common reaction issues.[3]

Significance in Drug Discovery and Materials Science

The products derived from these condensation reactions are not merely synthetic curiosities; they are potent scaffolds for the development of new therapeutic agents.[2] Derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties.[2] The α,β-unsaturated system installed during the condensation is a valuable chemical handle, acting as a Michael acceptor for the synthesis of more complex heterocyclic systems like pyrans and pyridines.[6] This modularity allows for the rapid generation of compound libraries, which is an essential strategy in modern drug discovery programs.

References

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.

- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). BenchChem.

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2014). Scirp.org. Available at: [Link]

-

RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (2007). PMC. Available at: [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Available at: [Link]

-

REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. (2014). LOCKSS. Available at: [Link]

-

Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. Available at: [Link]

-

Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. (2012). PubMed. Available at: [Link]

-

Knoevenagel condensation. (2023). YouTube. Available at: [Link]

-

Bisindole Compounds—Synthesis and Medicinal Properties. (2024). MDPI. Available at: [Link]

Sources

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Functionalization of C3-aldehyde in 5-fluoro-2-methyl-4-nitroindole

Technical Application Note: Functionalization of C3-Aldehyde in 5-Fluoro-2-methyl-4-nitroindole

Part 1: Strategic Analysis & Mechanistic Insight

1.1 The Scaffold Challenge: The "Push-Pull-Block" Dynamic The substrate 5-fluoro-2-methyl-4-nitroindole-3-carboxaldehyde represents a unique challenge in heterocyclic chemistry, characterized by a conflict between electronic activation and steric deactivation.

-

Electronic Activation (The "Pull"): The indole ring is severely electron-deficient due to the 4-nitro (strong

) and 5-fluoro (strong -

Steric Deactivation (The "Block"): The C3-aldehyde resides in a "steric canyon." It is flanked by the 2-methyl group (ortho) and the 4-nitro group (peri). The 4-nitro group, in particular, exerts a massive steric influence, twisting out of planarity and shielding the aldehyde from bulky nucleophiles.

1.2 The Synthetic Strategy Standard protocols for indole functionalization often fail on this scaffold. Mild condensation conditions may result in low conversion due to steric hindrance, while forcing conditions can degrade the labile nitro group or cause polymerization.

We propose three optimized protocols designed to navigate this landscape:

-

Titanium(IV)-Mediated Reductive Amination: Uses Lewis acid activation and water scavenging to force imine formation despite steric crowding.

-

Catalytic Knoevenagel Condensation: Leverages the high electrophilicity of the carbonyl to drive reaction with active methylenes.

-

Buffered Pinnick Oxidation: A chemoselective route to the carboxylic acid without compromising the nitro group.

Part 2: Experimental Protocols

Protocol A: Titanium(IV)-Mediated Reductive Amination

Target: Synthesis of C3-Aminomethyl Derivatives (Secondary/Tertiary Amines)

Rationale: Standard reductive amination (using NaBH(OAc)₃) often stalls at the hemiaminal stage due to the steric bulk of the 4-nitro group preventing dehydration to the imine. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials:

-

Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

-

Complexation: In a flame-dried flask under Argon, dissolve the indole aldehyde (1.0 mmol) in anhydrous THF (5 mL).

-

Activation: Add the amine (1.2 mmol) followed immediately by Ti(OiPr)₄ (1.5 mmol, 440 µL).

-

Observation: The solution color will likely deepen (yellow/orange to dark red) indicating Lewis acid complexation.

-

-

Imine Formation: Stir at ambient temperature for 6–12 hours.

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol, 57 mg) followed by absolute ethanol (1 mL) to solubilize the borohydride. Stir for 2 hours while warming to room temperature.

-

Quench (Critical): The reaction will contain titanium salts that form a gel with water. Quench by adding 1N NaOH (2 mL). A white precipitate (TiO₂) will form.

-

Workup: Dilute with EtOAc. Filter the mixture through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Check:

-

Success: Formation of a free-flowing amine oil/solid after Celite filtration.

-

Failure:[3][4] If a gelatinous emulsion forms during extraction, the titanium was not fully hydrolyzed. Add more NaOH and filter again.

Protocol B: Knoevenagel Condensation to Vinyl Indoles

Target: Synthesis of Indolyl-Acrylates/Acrylonitriles

Rationale: The high electrophilicity of the aldehyde allows this reaction to proceed under mild conditions, provided a non-nucleophilic base is used to avoid side reactions with the nitro group.

Materials:

-

Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)

-

Active Methylene: Malonic acid or Meldrum's acid (1.2 equiv)

-

Base: Piperidine (0.1 equiv) or Ammonium Acetate (0.5 equiv)

-

Solvent: Ethanol or Toluene

Step-by-Step Methodology (Meldrum's Acid Route):

-

Setup: Dissolve the aldehyde (1.0 mmol) and Meldrum's acid (1.2 mmol, 173 mg) in Toluene (5 mL).

-

Catalysis: Add catalytic piperidine (10 µL) and acetic acid (10 µL).

-

Reaction: Heat to 80°C for 4 hours.

-

Workup: Cool to room temperature. The product often precipitates directly due to the rigidity of the conjugated system.

-

Isolation: Filter the precipitate. Wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

Protocol C: Buffered Pinnick Oxidation

Target: Synthesis of Indole-3-Carboxylic Acid

Rationale: Oxidizing an aldehyde to an acid in the presence of a nitro group requires chemoselectivity. Permanganate (KMnO₄) is too harsh. The Pinnick oxidation (NaClO₂) is mild and specific to aldehydes, leaving the nitro and fluoro groups untouched.

Materials:

-

Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv) - Must be dissolved in water.

-

Scavenger: 2-Methyl-2-butene (5.0 equiv) - Scavenges HOCl byproduct.

-

Buffer: NaH₂PO₄ (1.2 equiv)

-

Solvent: t-BuOH / Water (3:1)

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

-

Oxidant Addition: Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.2 mmol) in Water (2 mL). Add this aqueous solution dropwise to the aldehyde solution at 0°C.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

-

Visual Cue: The yellow aldehyde solution typically turns pale or colorless as the conjugation is broken (if the acid precipitates).

-

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).

-

Note: The 4-nitro-indole-3-carboxylic acid will be quite acidic (pKa ~3-4). Ensure the aqueous layer is acidic enough to keep it protonated for extraction.

-

-

Purification: The crude acid is usually pure enough. Recrystallize from Methanol if necessary.[1]

Part 3: Quantitative Data & Visualization

Table 1: Comparative Reactivity & Yields

| Protocol | Transformation | Key Reagent | Steric Sensitivity | Typical Yield | Notes |

| A | Reductive Amination | Ti(OiPr)₄ / NaBH₄ | High (Ti overcomes this) | 75-85% | Essential for secondary amines. |

| B | Knoevenagel | Meldrum's Acid / Pip | Low (Electronic driven) | 88-95% | Product precipitates; very clean. |

| C | Oxidation | NaClO₂ / NaH₂PO₄ | None | >90% | Highly chemoselective; preserves -NO₂. |

Figure 1: Strategic Functionalization Workflow

Caption: Divergent synthesis pathways from the C3-aldehyde, addressing specific steric and electronic constraints of the 4-nitroindole scaffold.

References

-

Vilsmeier-Haack Formylation & Nitroindoles

-

Titanium-Mediated Reductive Amination

-

Pinnick Oxidation Protocol

- Title: The Pinnick Oxid

- Source:Tetrahedron, 1981, 37, 2091-2096.

-

URL:[Link]

-

Reactivity of Electron-Deficient Indoles

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. unige.iris.cineca.it [unige.iris.cineca.it]

- 4. mdpi.com [mdpi.com]

- 5. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

Application Note: Strategic Reduction of 4-Nitro Group in 5-Fluoro-2-methylindole Scaffolds

Executive Summary

The reduction of 5-fluoro-2-methyl-4-nitroindole to its corresponding amine (5-fluoro-2-methyl-4-aminoindole ) is a critical gateway step in the synthesis of next-generation kinase inhibitors and serotonin modulators. While the nitro-to-amine reduction is a standard transformation, the 4-aminoindole motif presents unique challenges:

-

Oxidative Instability: Electron-rich 4-aminoindoles are prone to rapid oxidative polymerization (forming "indol-black" tars) upon exposure to air.

-

Steric Crowding: The 4-position is peri-substituted relative to C3-H, creating a sterically congested environment that can retard reaction kinetics compared to 5- or 6-nitro isomers.

-

Regiochemical Integrity: The presence of the C5-fluorine atom requires conditions that avoid hydrodefluorination.

This guide details two validated protocols: Catalytic Hydrogenation (Method A) for high-purity, small-to-medium scale applications, and Iron-Mediated Reduction (Method B) for robust, scalable processing.

Strategic Decision Matrix

Select the appropriate protocol based on your available equipment and downstream requirements.

Figure 1: Decision matrix for selecting the optimal reduction pathway.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High-purity synthesis, medicinal chemistry (mg to g scale), and minimizing solid waste.

Mechanistic Insight